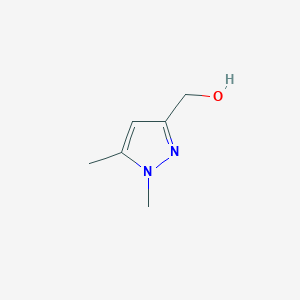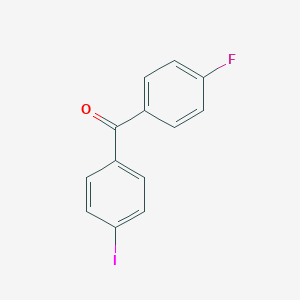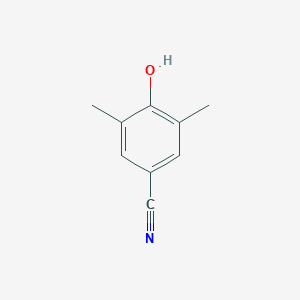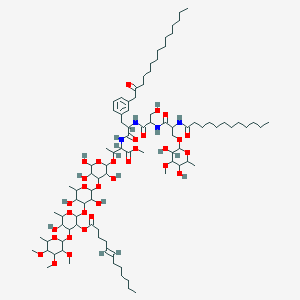
2-(2-Methoxyphenyl)oxirane
Vue d'ensemble
Description
2-(2-Methoxyphenyl)oxirane is an organic compound with the molecular formula C9H10O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Methoxyphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-(2-methoxyphenyl)ethene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale epoxidation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into a more stable structure, such as an alcohol.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents like sodium methoxide, ammonia, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or osmium tetroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Ring Opening: Produces 2-(2-methoxyphenyl)ethanol or its derivatives.
Oxidation: Yields diols or other oxidized products.
Reduction: Forms alcohols or other reduced compounds.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions, providing insights into enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The reactivity of 2-(2-Methoxyphenyl)oxirane is primarily due to the strained epoxide ring, which makes it highly susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the less hindered carbon of the epoxide ring, leading to ring opening and the formation of a more stable product. This reactivity is exploited in various synthetic applications, allowing for the formation of diverse chemical structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)oxirane: Similar in structure but with the methoxy group at the para position.
2-(2-Methoxyphenoxy)methyl)oxirane: Contains an additional methoxyphenoxy group, making it more complex.
Uniqueness
2-(2-Methoxyphenyl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The ortho-methoxy group can provide steric hindrance and electronic effects that differentiate it from other oxiranes, making it a valuable compound in targeted synthetic applications.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463256 | |
| Record name | 2-(2-methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62717-78-6 | |
| Record name | 2-(2-methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














